molecular formula C12H11NO B088218 3-(Quinolin-2-yl)propanal CAS No. 1221280-87-0

3-(Quinolin-2-yl)propanal

Cat. No. B088218
M. Wt: 185.22 g/mol
InChI Key: GFOCXAOBDULJLL-UHFFFAOYSA-N
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Description

“3-(Quinolin-2-yl)propanal” is a chemical compound with the molecular formula C12H11NO. It is a derivative of quinoline, which is an aromatic nitrogen-containing heterocyclic compound . The compound is used in various applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “3-(Quinolin-2-yl)propanal”, has been reported in the literature. Various synthesis protocols have been developed due to its wide range of biological and pharmacological activities. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “3-(Quinolin-2-yl)propanal” is characterized by a quinoline ring attached to a propanal group. The quinoline ring is a heterocyclic aromatic compound, which is a weak tertiary base and forms salts with acids . It participates in both electrophilic and nucleophilic substitution reactions .


Chemical Reactions Analysis

Quinoline derivatives, including “3-(Quinolin-2-yl)propanal”, can undergo various chemical reactions. They can participate in both electrophilic and nucleophilic substitution reactions . They can also undergo condensation reactions, as seen in the Combes/Conrad–Limpach quinoline synthesis .

Future Directions

Quinoline derivatives, including “3-(Quinolin-2-yl)propanal”, have a wide range of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry . There is a societal expectation that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives.

properties

IUPAC Name

3-quinolin-2-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-9H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOCXAOBDULJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-2-yl)propanal

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